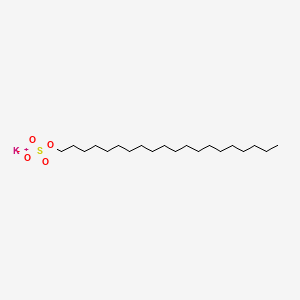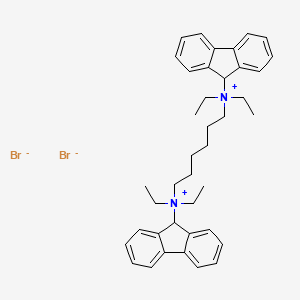
Diethyl ethyl(pentyl)propanedioate
Descripción general
Descripción
Diethyl ethyl(pentyl)propanedioate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, which includes two ethyl groups, one pentyl group, and a propanedioate backbone. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl ethyl(pentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This method is preferred for its efficiency and scalability. Another approach involves the transesterification of dimethyl malonate with ethanol, which offers milder reaction conditions and is easier to implement in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ethyl(pentyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base, forming new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis of ester groups.
Substituted Monocarboxylic Acids: Resulting from decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl ethyl(pentyl)propanedioate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, flavors, and fragrances.
Pharmaceuticals: Used in the synthesis of barbiturates, vitamins, and other medicinal compounds.
Perfume Industry: Contributes to the creation of fragrances with subtle, apple-like nuances.
Chemical Industry: Employed in the production of synthetic resins and as a starting material for several pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of diethyl ethyl(pentyl)propanedioate involves the formation of enolate ions, which are highly reactive intermediates in organic synthesis. The enolate ions can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is primarily due to the presence of the active methylene group, which is highly acidic and easily deprotonated .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A commonly used malonic ester with similar reactivity and applications.
Dimethyl Malonate: Another malonic ester with comparable properties but different ester groups.
Uniqueness
Diethyl ethyl(pentyl)propanedioate is unique due to its specific combination of ethyl and pentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in specialized organic synthesis applications.
Propiedades
IUPAC Name |
diethyl 2-ethyl-2-pentylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVCMUXFXTPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278963 | |
| Record name | diethyl ethyl(pentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-35-5 | |
| Record name | NSC10823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl ethyl(pentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)



![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)


